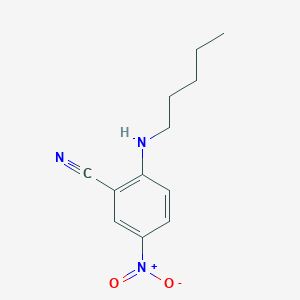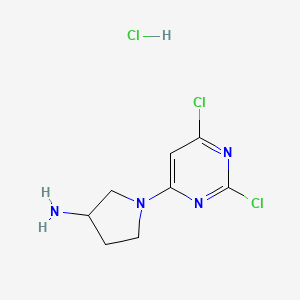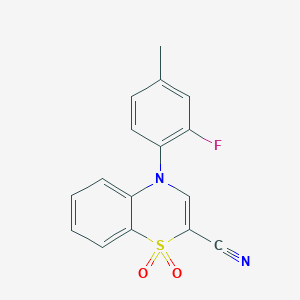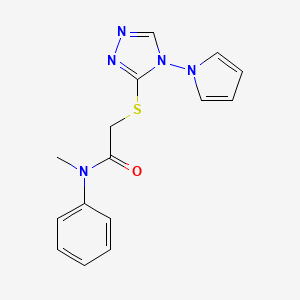
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, also known as CBAMT, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the widely studied compound acetamide, and is characterized by its unique combination of chlorine and trifluoromethyl groups. This compound has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry.
科学研究应用
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been used in a variety of studies, including the exploration of its ability to interact with different enzymes and other proteins. This compound has also been used in studies to investigate its potential as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is not fully understood. However, it is believed to interact with certain enzymes and proteins, which can lead to the inhibition of certain biochemical pathways. This can have a variety of effects on the body, depending on which pathways are affected.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in a variety of biochemical pathways, and their inhibition can lead to a variety of physiological effects, including the inhibition of inflammation, pain, and other processes.
实验室实验的优点和局限性
The main advantage of using 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. Additionally, its chemical structure is relatively simple and can be easily modified to explore various applications. However, the main limitation of using this compound is its lack of specificity, which can lead to the inhibition of other biochemical pathways that may not be the target of the experiment.
未来方向
Future research on 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide could focus on its potential applications in drug design and medicinal chemistry. Additionally, further studies could be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to explore the potential of this compound as a tool for drug delivery and as a potential prodrug. Finally, further research could be conducted to explore the potential of this compound in the treatment of various diseases, such as cancer and diabetes.
合成方法
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is synthesized using a three-step procedure. First, 4-chlorobenzylchloride is reacted with 2-chloro-5-(trifluoromethyl)phenylacetamide in an aprotic solvent, such as dimethylsulfoxide, to form the desired product. The second step involves the reduction of the product with sodium borohydride in an aqueous solution to form the desired this compound. Finally, the this compound is purified by recrystallization from a suitable solvent, such as ethanol.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)8-22-9-15(24)23-14-7-11(16(19,20)21)3-6-13(14)18/h1-7,22H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHKLQYRLRXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)
![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)

![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)
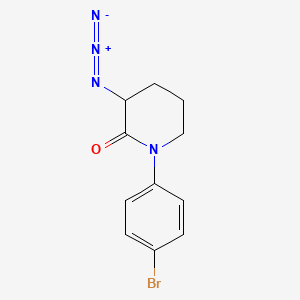
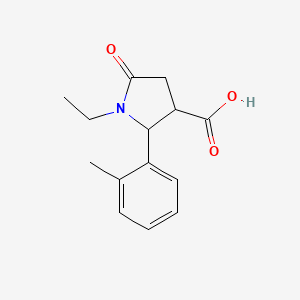
![N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2792960.png)
![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)
